1-Bromocyclopent-1-ene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

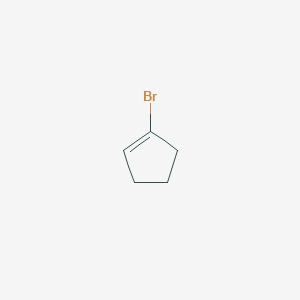

2D Structure

Properties

IUPAC Name |

1-bromocyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Br/c6-5-3-1-2-4-5/h3H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHUZSZMXSLTQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449971 | |

| Record name | 1-bromocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-04-7 | |

| Record name | 1-bromocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromocyclopent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Bromocyclopent-1-ene chemical properties and structure

An In-depth Technical Guide to 1-Bromocyclopent-1-ene: Structure, Properties, and Synthetic Applications

Introduction

This compound is a halogenated cyclic alkene that serves as a versatile and valuable building block in modern organic synthesis. Its utility is anchored in the distinct reactivity of its vinyl bromide moiety, which allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, molecular structure, and key synthetic applications of this compound, with a focus on the causal relationships that underpin its reactivity and experimental protocols.

Molecular Structure and Spectroscopic Profile

The structural foundation of this compound is a five-membered carbocyclic ring containing a single double bond, with a bromine atom substituted at one of the vinylic positions. This arrangement dictates its chemical behavior, particularly in transition-metal-catalyzed cross-coupling reactions.

Caption: 2D structure of this compound (C₅H₇Br).

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. While specific spectra are highly dependent on the solvent and instrument, the following are characteristic features.

-

¹H NMR Spectroscopy: The proton NMR spectrum will typically show signals for the vinylic proton, which is deshielded by the adjacent bromine atom, and the allylic and aliphatic protons of the cyclopentene ring. The vinylic proton often appears as a triplet in the downfield region.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides signals for the five carbon atoms. The two sp² hybridized carbons of the double bond are key identifiers, with the carbon atom bonded to the bromine appearing at a distinct chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to the C=C stretching vibration (typically around 1600-1650 cm⁻¹) and C-H stretching vibrations for the vinyl and alkyl protons (around 2850-3100 cm⁻¹).[1] The C-Br stretching frequency is found in the fingerprint region, generally below 700 cm⁻¹.[1]

-

Mass Spectrometry (MS): The mass spectrum exhibits a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks (M⁺ and M+2) of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is critical for its safe handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇Br | [2][3][4][5] |

| Molecular Weight | ~147.01 g/mol | [3][4][5] |

| CAS Number | 1192-04-7 | [2][3][4][5] |

| Boiling Point | 63 °C at 22 Torr (139.8 °C at 760 mmHg) | [2][3][5] |

| Density | ~1.437 - 1.558 g/cm³ | [2][3] |

| Flash Point | ~44.5 °C | [2][3] |

| Storage Temperature | 2-8°C | [2][5] |

| Refractive Index | 1.558 | [3] |

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in its ability to participate in a variety of coupling reactions, making it a key intermediate for constructing more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds, and this compound is an excellent substrate.[6] The reaction couples the vinyl bromide with an organoboron species (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[6][7]

Causality in Protocol Design:

-

Catalyst: A Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is often chosen because it is a stable precatalyst that readily enters the catalytic cycle.

-

Base: A base, such as sodium carbonate or potassium phosphate, is essential. Its primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step onto the palladium center.[8]

-

Solvent: A biphasic solvent system, like toluene and water or 1,4-dioxane and water, is frequently used to dissolve both the organic-soluble substrates and the inorganic base.[9]

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried flask, add the arylboronic acid (1.2 equivalents), base (e.g., K₂CO₃, 2.0 eq.), and palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the catalyst.[9]

-

Solvent and Substrate Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe, followed by the addition of this compound (1.0 eq.).[9]

-

Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed.[9]

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts.[9]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure coupled product.[9]

Grignard Reagent Formation

This compound can be converted into its corresponding Grignard reagent, cyclopent-1-en-1-ylmagnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent like THF or diethyl ether.[1][10] This transforms the electrophilic vinylic carbon into a potent nucleophile.

Causality in Protocol Design:

-

Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic sources, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching the reagent.

-

Initiation: The reaction between the organohalide and the magnesium surface can sometimes be slow to start. A small crystal of iodine or gentle heating can be used to activate the magnesium surface and initiate the reaction.

This Grignard reagent is a powerful tool for forming new carbon-carbon bonds by reacting with a wide range of electrophiles, such as aldehydes, ketones, esters, and epoxides.[1]

Synthesis of this compound

While commercially available, this compound can also be synthesized in the laboratory. One common approach involves the allylic bromination of cyclopentene using N-bromosuccinimide (NBS) followed by dehydrobromination.[11] This two-step process first introduces a bromine atom at the allylic position, which is then eliminated with a base to form the desired vinyl bromide.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is a flammable liquid and vapor.[3][4] It is also classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12]

-

Handling: Keep away from heat, sparks, and open flames.[12][13] Avoid inhalation of vapors and contact with skin and eyes.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, typically between 2-8°C.[2][5]

Conclusion

This compound is a cornerstone reagent in organic synthesis, offering a reliable and versatile platform for the construction of complex molecules. Its value is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, where it serves as an efficient partner for introducing a cyclopentenyl moiety. By understanding the fundamental principles of its structure, reactivity, and the causality behind established experimental protocols, researchers can effectively leverage this compound to advance projects in medicinal chemistry, materials science, and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C5H7Br | CID 10964660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-1-cyclopentene | 1192-04-7 [chemicalbook.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Bromocyclopent-1-ene (CAS: 1192-04-7): Synthesis, Reactions, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromocyclopent-1-ene is a versatile cyclic vinyl bromide that serves as a valuable building block in organic synthesis. Its unique structural features, combining the reactivity of a vinyl halide with a five-membered carbocyclic ring, make it an important intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis, and an in-depth exploration of its applications in key synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions and cycloadditions. The content herein is designed to equip researchers and drug development professionals with the technical knowledge and practical insights necessary to effectively utilize this reagent in their synthetic endeavors.

Introduction: The Synthetic Utility of a Cyclic Vinyl Bromide

This compound, with the CAS number 1192-04-7, is a colorless to pale yellow liquid characterized by a bromine atom attached to a cyclopentene ring.[1] This arrangement confers a unique reactivity profile, making it amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its importance in synthetic chemistry stems from its ability to introduce the cyclopentenyl moiety into target molecules, a structural motif present in a range of biologically active compounds and natural products. The presence of the vinyl bromide functionality allows for participation in a host of powerful cross-coupling reactions, offering a gateway to substituted cyclopentenes and more complex polycyclic systems.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of this compound is crucial for its handling, purification, and the characterization of its reaction products.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1192-04-7 | [1] |

| Molecular Formula | C₅H₇Br | [2] |

| Molecular Weight | 147.015 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 139.8 °C at 760 mmHg | [2] |

| Density | 1.558 g/cm³ | [2] |

| Flash Point | 44.5 °C | [2] |

| Storage Temperature | 2-8 °C | [2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Characteristic Peaks/Signals |

| ¹H NMR | The proton on the double bond (vinylic proton) typically appears as a triplet in the downfield region. The allylic protons and the other methylene protons will resonate further upfield as multiplets. |

| ¹³C NMR | Two sp² hybridized carbons of the double bond will be observed, with the carbon bearing the bromine atom being more downfield. The three sp³ hybridized carbons of the ring will appear in the upfield region. |

| Infrared (IR) | A characteristic C=C stretching vibration for the double bond is expected around 1640-1620 cm⁻¹. C-H stretching vibrations for the vinyl and alkyl protons will appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C-Br stretch is typically found in the fingerprint region below 700 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M+2). |

Synthesis of this compound: A Practical Protocol

Several methods for the synthesis of this compound have been reported. A common and reliable approach involves the dehydrobromination of a vicinal dibromide, which is readily prepared from cyclopentene. Another practical method starts from the readily available cyclopentanone.[2]

Synthesis from 1,2-Dibromocyclopentane

This two-step procedure first involves the bromination of cyclopentene to yield 1,2-dibromocyclopentane, followed by elimination of one equivalent of hydrogen bromide.

Diagram 1: Synthesis of this compound from Cyclopentene.

Experimental Protocol:

Step 1: Synthesis of 1,2-Dibromocyclopentane

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopentene (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). Cool the solution in an ice bath.

-

Bromine Addition: Slowly add a solution of bromine (1.0 eq.) in the same solvent from the dropping funnel. The disappearance of the bromine color indicates the progress of the reaction.

-

Work-up: Once the addition is complete and the color has faded, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield crude 1,2-dibromocyclopentane, which can be used in the next step without further purification.

Step 2: Dehydrobromination to this compound

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the crude 1,2-dibromocyclopentane from the previous step in a suitable solvent like ethanol.

-

Base Addition: Add a strong base, such as potassium hydroxide (KOH) (1.1 eq.), to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture, pour it into water, and extract with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to afford pure this compound.

Causality of Experimental Choices: The two-step approach is chosen for its reliability and use of readily available reagents. The initial bromination proceeds via an anti-addition mechanism. The subsequent E2 elimination is regioselective, favoring the formation of the more substituted and thermodynamically stable vinyl bromide. The use of a strong, non-nucleophilic base is crucial to promote elimination over substitution.

Key Synthetic Applications: A Gateway to Molecular Complexity

This compound is a versatile substrate for a variety of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

The Heck-Mizoroki Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[3] this compound serves as an excellent vinyl halide partner in this reaction, allowing for the synthesis of substituted cyclopentenes.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Bromocyclopent-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Structural Significance of 1-Bromocyclopent-1-ene

This compound is a halogenated cycloalkene of interest in synthetic organic chemistry. Its structure, featuring a five-membered ring with a vinyl bromide moiety, presents a unique combination of functionalities that can be exploited in various chemical transformations. Accurate structural elucidation is paramount for its effective utilization, and NMR spectroscopy stands as the primary tool for this purpose. This guide will delve into the theoretical ¹H and ¹³C NMR spectral characteristics of this molecule, providing a detailed interpretation of chemical shifts, coupling constants, and multiplicities.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the vinylic, allylic, and homoallylic protons. The presence of the electronegative bromine atom and the carbon-carbon double bond significantly influences the chemical shifts of the neighboring protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 6.1 - 6.4 | Triplet (t) | JH2-H3 ≈ 2-3 Hz |

| H-3, H-3' | 2.5 - 2.8 | Multiplet (m) | - |

| H-4, H-4' | 1.9 - 2.2 | Multiplet (m) | - |

| H-5, H-5' | 2.3 - 2.6 | Multiplet (m) | - |

Rationale for Predicted ¹H Chemical Shifts and Multiplicities

-

Vinylic Proton (H-2): The proton attached to the double bond (C2) is expected to be the most deshielded due to the anisotropic effect of the double bond and the electron-withdrawing effect of the adjacent bromine atom. Its predicted chemical shift is in the range of 6.1-6.4 ppm. This signal is anticipated to appear as a triplet due to coupling with the two adjacent allylic protons (H-3).

-

Allylic Protons (H-3, H-3'): The protons on the carbon atom adjacent to the double bond (C3) are deshielded by the double bond, with a predicted chemical shift in the range of 2.5-2.8 ppm. This signal will likely be a complex multiplet due to coupling with the vinylic proton (H-2) and the neighboring homoallylic protons (H-4).

-

Homoallylic Protons (H-4, H-4'): These protons are further from the double bond and are expected to have a chemical shift in the range of 1.9-2.2 ppm. Their signal will appear as a multiplet due to coupling with the allylic protons on both C3 and C5.

-

Allylic Protons (H-5, H-5'): The protons on the carbon atom adjacent to the bromine-bearing carbon (C5) are also allylic and are expected to resonate in a similar region to the H-3 protons, around 2.3-2.6 ppm. This signal will be a multiplet due to coupling with the homoallylic protons (H-4).

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 125 - 130 |

| C-2 | 130 - 135 |

| C-3 | 30 - 35 |

| C-4 | 25 - 30 |

| C-5 | 35 - 40 |

Rationale for Predicted ¹³C Chemical Shifts

-

Olefinic Carbons (C-1 and C-2): The two sp²-hybridized carbons of the double bond are expected to appear in the downfield region of the spectrum. The carbon bearing the bromine atom (C-1) is predicted to be slightly upfield compared to the other olefinic carbon (C-2) due to the "heavy atom effect" of bromine. Their predicted chemical shifts are in the range of 125-130 ppm for C-1 and 130-135 ppm for C-2.

-

Aliphatic Carbons (C-3, C-4, and C-5): The three sp³-hybridized carbons will appear in the upfield region. The allylic carbons (C-3 and C-5) are expected to be slightly deshielded compared to the homoallylic carbon (C-4). C-5 is likely to be the most deshielded of the aliphatic carbons due to its proximity to the electronegative bromine atom.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is a common, relatively non-polar solvent that should provide good solubility.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Sample Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 10-12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the structure of this compound and the expected NMR correlations.

Caption: Molecular structure of this compound with atom numbering.

Caption: Predicted ¹H and ¹³C NMR chemical shift correlations for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predicted, analysis of the ¹H and ¹³C NMR spectra of this compound. The presented data, based on established NMR principles and comparisons with analogous compounds, offers a robust framework for the structural interpretation of this molecule. The detailed experimental protocol provides a clear path for acquiring high-quality experimental data, which would be a valuable contribution to the chemical literature. This guide serves as a practical resource for researchers working with halogenated cycloalkenes and underscores the power of NMR spectroscopy in modern chemical research.

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 1-Bromocyclopent-1-ene

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of intermediates is paramount. 1-Bromocyclopent-1-ene (CAS No: 1192-04-7), a halogenated cycloalkene, serves as a valuable synthetic precursor.[1][2][3][4] Its reactivity, largely dictated by the vinyl bromide moiety, makes it a key component in various coupling and functionalization reactions. Consequently, the ability to unequivocally confirm its identity and purity is a critical checkpoint in any synthetic workflow. This guide provides an in-depth analysis of this compound using two cornerstone analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). We will move beyond procedural outlines to explore the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers, scientists, and drug development professionals.

The molecular structure of this compound, with its combination of a C=C double bond, vinylic C-Br bond, and aliphatic C-H bonds, gives rise to a unique spectral fingerprint. Understanding this fingerprint is not merely an academic exercise but a practical necessity for ensuring reaction success and the quality of downstream products.

Caption: Molecular Structure of this compound.

Part 1: FT-IR Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[5] When a molecule is irradiated with infrared light, its bonds will absorb energy at specific frequencies, causing them to stretch or bend. These absorption frequencies are characteristic of the types of bonds and functional groups present, providing a molecular fingerprint.

Predicted FT-IR Spectrum of this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Rationale and In-Text Citation |

| =C-H Stretch | Vinylic C-H | 3020 - 3100 | Medium | The sp² hybridized C-H bond of the double bond is stronger and vibrates at a higher frequency than sp³ C-H bonds. This absorption is a clear indicator of an alkene.[5][6][9] |

| C-H Stretch | Aliphatic C-H | 2850 - 2960 | Strong | These absorptions arise from the symmetric and asymmetric stretching of the C-H bonds in the -CH₂- groups of the cyclopentene ring. Their presence is expected in most organic molecules containing alkane-like structures.[5][9] |

| C=C Stretch | Alkene | ~1650 | Medium to Weak | The carbon-carbon double bond stretch is a key diagnostic peak for alkenes. Its intensity can be variable and is sometimes weak for symmetrically substituted alkenes.[5][9] |

| CH₂ Bend (Scissoring) | Aliphatic -CH₂- | ~1465 | Medium | This bending vibration is characteristic of methylene groups within the ring structure. |

| C-Br Stretch | Vinylic Bromide | 500 - 680 | Strong | The carbon-bromine bond is weaker and involves a heavier atom, resulting in an absorption at a lower frequency, typically in the fingerprint region of the spectrum. |

Experimental Protocol: FT-IR Analysis using Attenuated Total Reflectance (ATR)

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) sampling technique is the most straightforward and efficient method, requiring minimal sample preparation.

Caption: Workflow for FT-IR analysis using the ATR method.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

ATR Crystal Cleaning: The ATR crystal (commonly diamond or zinc selenide) must be impeccably clean. Wipe the crystal surface with a lint-free tissue soaked in a volatile solvent like isopropanol and allow it to dry completely.

-

Background Spectrum Acquisition: With the clean, dry ATR crystal in place, acquire a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's own spectral characteristics, which will be subtracted from the sample spectrum.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the sample.

-

Sample Spectrum Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Trustworthiness of the Protocol: This protocol is self-validating. A properly collected background spectrum will result in a flat baseline in the final spectrum, free of atmospheric water and carbon dioxide peaks. The reproducibility of the spectrum can be confirmed by running the sample in triplicate, which should yield virtually identical spectra.

Part 2: Mass Spectrometry Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[12] For the analysis of volatile organic compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the gold standard. EI is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, causing it to fragment in a reproducible manner.[13] This fragmentation pattern is a key piece of structural information.

Predicted Mass Spectrum and Fragmentation of this compound

The mass spectrum of this compound is expected to show several key features. The most critical is the presence of isotopic peaks for any fragment containing a bromine atom, due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br.[14] This results in two peaks of roughly equal intensity separated by 2 m/z units (an M and M+2 peak).

Key Fragmentation Pathways:

-

Molecular Ion (M⁺˙): The initial ionization event will produce the molecular ion radical cation, [C₅H₇Br]⁺˙. Due to the bromine isotopes, this will appear as a pair of peaks at m/z 146 and 148.

-

Loss of Bromine Radical (M - Br): The most favorable initial fragmentation is the cleavage of the C-Br bond to lose a bromine radical (•Br). This is because it results in a relatively stable cyclopentenyl cation. This will produce a prominent peak at m/z 67.

-

Loss of HBr (M - HBr): Another common fragmentation pathway for haloalkanes is the elimination of a neutral hydrogen halide molecule. The loss of HBr would result in a radical cation [C₅H₆]⁺˙ at m/z 66.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. This compound | C5H7Br | CID 10964660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. keyorganics.net [keyorganics.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 10. Cyclopentene, 1-chloro- | C5H7Cl | CID 136724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. uni-saarland.de [uni-saarland.de]

- 13. reddit.com [reddit.com]

- 14. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Physical Properties of 1-Bromocyclopent-1-ene

This guide provides a comprehensive technical overview of the key physical properties of 1-bromocyclopent-1-ene, a vital intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes core data with practical insights into its application, particularly focusing on its boiling point and density.

Introduction: The Significance of this compound

This compound is a halogenated cycloalkene that serves as a versatile building block in the synthesis of a wide array of complex molecules. Its utility stems from the presence of the vinyl bromide moiety, which allows for a variety of coupling reactions and functional group transformations. A thorough understanding of its physical properties is paramount for its effective use in a laboratory or industrial setting, ensuring optimal reaction conditions, efficient purification, and safe handling.

Core Physical Properties

The physical characteristics of this compound are dictated by its molecular structure: a five-membered carbon ring with a double bond and a bromine atom attached to one of the sp²-hybridized carbons. The presence of the relatively large and electronegative bromine atom significantly influences its intermolecular forces, leading to distinct physical properties compared to its parent hydrocarbon, cyclopentene.

Boiling Point

The boiling point of a liquid is a critical parameter for its purification by distillation. For this compound, the boiling point is significantly influenced by the ambient pressure. At atmospheric pressure (760 mmHg), its boiling point is reported to be 139.842°C[1]. However, in many laboratory settings, purification is often carried out under reduced pressure to prevent potential decomposition at elevated temperatures. At a reduced pressure of 22 Torr, the boiling point is significantly lower, recorded at 63°C.

The relatively high boiling point compared to non-halogenated analogues is a direct consequence of stronger intermolecular forces. These include London dispersion forces, which are enhanced by the large, polarizable electron cloud of the bromine atom, and dipole-dipole interactions arising from the polar carbon-bromine bond.[2][3]

Density

The density of this compound is another key physical property, important for calculations involving mass-to-volume conversions and for understanding its behavior in biphasic systems. The density of this compound has been reported as 1.558 g/cm³ and also as 1.437 g/cm³ at 18°C[1]. As with many organic compounds, pure this compound is denser than water. The high density is primarily attributed to the large atomic mass of bromine (79.9 g/mol ) relative to the carbon and hydrogen atoms in the molecule.[2]

Quantitative Data Summary

For ease of reference, the key physical properties of this compound are summarized in the table below.

| Physical Property | Value | Conditions |

| Boiling Point | 139.842 °C | 760 mmHg |

| 63 °C | 22 Torr | |

| Density | 1.558 g/cm³ | Not Specified |

| 1.437 g/cm³ | 18 °C | |

| Molecular Formula | C₅H₇Br | |

| Molecular Weight | 147.01 g/mol [4][5] |

Experimental Protocols

A sound understanding of the synthesis and purification of this compound is essential for obtaining high-purity material for subsequent reactions.

Synthesis of this compound from Cyclopentanone

One common synthetic route to this compound involves the reaction of cyclopentanone with a brominating and dehydrating agent. The following protocol is a representative procedure.

Materials:

-

Cyclopentanone

-

Triphenyl phosphite

-

Bromine

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve cyclopentanone and triphenyl phosphite in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to -60°C using a suitable cooling bath (e.g., chloroform/liquid nitrogen slush).

-

Bromination: Add bromine dropwise to the cooled solution via the dropping funnel. Maintain the temperature below -50°C during the addition.

-

Addition of Base: After the bromine addition is complete, add triethylamine dropwise to the reaction mixture.

-

Warming and Reflux: Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 20 hours.

-

Workup: After cooling to room temperature, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Low-Temperature Bromination: Controls the reactivity of bromine and minimizes the formation of byproducts.

-

Triethylamine: Acts as a base to promote the elimination reaction that forms the double bond.

-

Reflux: Provides the necessary energy to drive the reaction to completion.

Purification by Vacuum Distillation

Due to its relatively high boiling point at atmospheric pressure, vacuum distillation is the preferred method for purifying this compound to prevent thermal decomposition.[6]

Procedure:

-

Apparatus Setup: Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry and the joints are properly sealed.

-

Transfer of Crude Product: Transfer the crude this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

-

Evacuation: Gradually apply vacuum to the system.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point at the applied pressure (e.g., ~63°C at 22 Torr).

-

Storage: Store the purified, colorless liquid in a tightly sealed container, protected from light, and refrigerated to prevent degradation.[7]

Visualization of the Purification Workflow

The following diagram illustrates the key steps in the purification of this compound after a typical synthetic workup.

Caption: Workflow for the purification of this compound.

Conclusion

The physical properties of this compound, particularly its boiling point and density, are fundamental to its handling, purification, and application in synthetic chemistry. A comprehensive understanding of these characteristics, coupled with robust experimental protocols, enables researchers to effectively utilize this important chemical intermediate in the development of novel molecules and active pharmaceutical ingredients. The data and methodologies presented in this guide serve as a valuable resource for scientists and professionals in the field.

References

- 1. This compound|lookchem [lookchem.com]

- 2. 1-Bromocycloprop-1-ene | C3H3Br | CID 18522469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromocyclobut-1-ene | C4H5Br | CID 12454485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C5H7Br | CID 10964660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. How To [chem.rochester.edu]

- 7. benchchem.com [benchchem.com]

Solubility and stability of 1-Bromocyclopent-1-ene

An In-Depth Technical Guide to the Solubility and Stability of 1-Bromocyclopent-1-ene

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of this compound (CAS: 1192-04-7), a pivotal intermediate in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the physicochemical properties that govern the compound's behavior in various solvent systems and under diverse environmental conditions. The guide establishes a predicted solubility profile based on molecular characteristics and furnishes a robust methodology for empirical determination. Furthermore, it critically examines the chemical, thermal, and photolytic stability of this compound, elucidating potential degradation pathways and providing validated protocols for stability assessment. Our objective is to equip scientists with the foundational knowledge and practical tools necessary for the effective handling, application, and storage of this versatile reagent.

Introduction and Physicochemical Profile

This compound is a vinyl halide, a class of compounds recognized for their utility in forming carbon-carbon bonds through cross-coupling reactions. Its rigid, cyclic structure and the presence of a reactive carbon-bromine bond on a double bond make it a valuable building block. However, these same features dictate its solubility and stability, which are critical parameters for reaction optimization, purification, and long-term storage. An empirical understanding of these properties is essential to prevent yield loss, impurity formation, and ensure experimental reproducibility.

The behavior of this compound is largely predicted by its key physicochemical properties, summarized below.

| Property | Value | Source |

| CAS Number | 1192-04-7 | [1] |

| Molecular Formula | C₅H₇Br | [2] |

| Molecular Weight | 147.01 g/mol | [1] |

| Boiling Point | 139.8 °C at 760 mmHg | [2] |

| Density | 1.558 g/cm³ | [2] |

| LogP (Octanol-Water) | 2.449 | [2] |

| Storage Temperature | 2-8 °C | [2] |

The octanol-water partition coefficient (LogP) of 2.449 indicates a significant non-polar character, suggesting a preference for lipophilic or organic environments over aqueous media.[2] This is the foundational principle for predicting its solubility.

Solubility Profile

A precise understanding of solubility is paramount for selecting appropriate reaction solvents, developing purification strategies (such as extraction and crystallization), and preparing homogenous dosing solutions for screening applications.

Predicted Solubility

Based on the "like dissolves like" principle and the compound's non-polar nature, this compound is expected to be highly soluble in non-polar and weakly polar organic solvents.[3] Its hydrogen bond donor and acceptor counts are both zero, further limiting its affinity for highly polar, protic solvents like water.[2]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | Van der Waals forces dominate interactions between the non-polar alkyl chain of the solvent and the cyclopentene ring. |

| Non-Polar Aromatic | Toluene, Benzene, Xylenes | Miscible | Favorable interactions between the pi-system of the aromatic ring and the double bond of the analyte contribute to miscibility. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Ethers possess sufficient non-polar character to solvate the molecule effectively. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Miscible | Structural similarity and compatible polarity ensure high solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Soluble | The polarity is low enough to allow for significant dissolution, though it may not be completely miscible at all concentrations. |

| Polar Protic (Alcohols) | Methanol, Ethanol | Sparingly Soluble | The polar hydroxyl group limits miscibility with the non-polar analyte. Solubility decreases as the alcohol's alkyl chain shortens. |

| Polar Protic (Aqueous) | Water | Insoluble | The high polarity and extensive hydrogen-bonding network of water prevent effective solvation of the hydrophobic this compound molecule.[4] |

Experimental Determination of Solubility

For applications requiring precise solubility values, the isothermal shake-flask method is a reliable and widely accepted technique.[5] This protocol provides a systematic approach to quantifying the solubility of this compound in a solvent of interest.

Caption: Isothermal shake-flask workflow for solubility measurement.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a glass vial containing a precisely known volume of the chosen solvent at room temperature. The presence of undissolved solute is necessary to ensure saturation.

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for several hours. Alternatively, centrifuge the vial to pellet the excess, undissolved solute.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred. Dilute this aliquot with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID), to determine the precise concentration of this compound.

-

Calculation: Use the measured concentration and the dilution factor to calculate the solubility in the original solvent, typically expressed in mg/mL or mol/L.

Stability Profile

The stability of this compound is a critical consideration for its synthesis, purification, and storage. Decomposition can lead to the formation of impurities that may interfere with subsequent reactions or compromise the quality of the final product. The primary pathways of degradation involve chemical reaction, thermal decomposition, and photolysis.

Chemical Stability and Degradation

Incompatibility with Bases: The most significant chemical instability of this compound is its reactivity towards bases. As a vinyl halide, it is susceptible to dehydrohalogenation (an elimination reaction) when exposed to strong bases, such as alcoholic potassium hydroxide (KOH), to yield cyclopentadiene or its derivatives.[6][7] This reaction proceeds via an E2 mechanism. Therefore, exposure to basic conditions, including basic chromatography media (e.g., untreated alumina), should be strictly avoided.

Incompatibility with Oxidizing Agents: Contact with strong oxidizing agents should be avoided, as this can lead to uncontrolled oxidation at the double bond or other reactive sites.[8]

Caption: Base-mediated elimination of HBr from this compound.

Thermal and Photolytic Stability

While specific data is limited, halogenated hydrocarbons and compounds with double bonds can be sensitive to heat and ultraviolet (UV) light.[9]

-

Thermal Stress: Elevated temperatures can provide the activation energy for decomposition or unwanted polymerization reactions. The recommended storage temperature of 2-8 °C from suppliers underscores its potential thermal lability.[2]

-

Photolytic Stress: UV radiation can induce the formation of free radicals, initiating chain reactions that lead to degradation or polymerization.

Given these sensitivities, this compound should be stored in a cool, dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Protocol for Stability Assessment

To empirically evaluate the stability of this compound under specific conditions, a stability-indicating assay is required. This involves subjecting the compound to forced degradation and monitoring its purity over time. Gas chromatography is the method of choice for this analysis.[10][11]

Caption: Workflow for assessing the stability of this compound.

-

Reference Standard: Characterize a high-purity batch of this compound as the T=0 reference standard.

-

Sample Preparation: Prepare multiple aliquots of the compound, either neat or in a relevant solvent system.

-

Forced Degradation: Expose the aliquots to a matrix of stress conditions:

-

Thermal: Store samples at elevated temperatures (e.g., 40 °C and 60 °C) alongside a control sample at the recommended 2-8 °C.

-

Photolytic: Expose samples to a controlled source of UV/Visible light, alongside a control sample wrapped in foil to protect it from light.

-

Hydrolytic: For testing in solution, expose the compound to aqueous solutions buffered at acidic, neutral, and basic pH values.

-

-

Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw a sample from each stress condition.

-

GC Analysis: Dilute the samples appropriately and analyze using a validated GC method. The method should be capable of separating the parent peak from any potential degradants.

-

Data Evaluation: Calculate the percent purity of the parent compound at each time point relative to the T=0 standard. A plot of purity versus time reveals the degradation kinetics under each condition.

Safe Handling and Storage

Given its properties, the following handling and storage procedures are mandatory:

-

Handling: Use this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12] It is classified as a flammable liquid and an irritant to the skin, eyes, and respiratory system.[1]

-

Storage: Store containers tightly sealed in a cool (2-8 °C), dry, and dark location.[2] The storage area should be designated for flammable liquids. Storing under an inert atmosphere is recommended for long-term stability.

-

Incompatibilities: Keep away from strong bases, strong oxidizing agents, heat, sparks, and open flames.[8]

Conclusion

This compound is a non-polar, hydrophobic molecule with high solubility in non-polar organic solvents and poor solubility in aqueous media. Its primary chemical instability is a susceptibility to base-mediated dehydrohalogenation. It is also predicted to be sensitive to elevated temperatures and UV light. For optimal results in research and development, it is imperative to select solvents based on its predicted solubility profile, empirically verify solubility for critical applications, and adhere to strict storage and handling protocols that protect it from bases, heat, and light. The experimental workflows provided in this guide offer a validated framework for the precise characterization of its solubility and stability, ensuring its effective and reliable use in synthesis.

References

- 1. This compound | C5H7Br | CID 10964660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. fishersci.com [fishersci.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. cdc.gov [cdc.gov]

- 11. agilent.com [agilent.com]

- 12. 1-Bromo-1-cyclopentene - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to the Discovery and Synthesis of 1-Bromocyclopent-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromocyclopent-1-ene is a versatile cyclic vinyl bromide that serves as a valuable intermediate in organic synthesis. Its unique structural motif, featuring a reactive carbon-bromine bond on a five-membered ring, makes it a sought-after building block for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science. This guide provides a comprehensive overview of the historical synthesis and discovery of this compound, a detailed exploration of modern synthetic methodologies, and an analysis of the underlying chemical principles that govern these transformations. In keeping with the demands of contemporary research, this document emphasizes field-proven insights, self-validating protocols, and a strong foundation in authoritative scientific literature.

Introduction: The Emergence of a Key Synthetic Intermediate

While a definitive "discovery" of this compound in the annals of early organic chemistry is not prominently documented, its synthesis and utility are rooted in the broader development of vinyl halide chemistry. The intrinsic value of vinyl bromides as precursors in carbon-carbon bond-forming reactions, most notably in transition metal-catalyzed cross-coupling reactions, spurred the development of reliable methods for their preparation. The cyclopentenyl scaffold is a common feature in numerous natural products and bioactive molecules, rendering this compound a strategically important starting material.

This guide will navigate through the logical progression of synthetic strategies, from classical elimination reactions to more contemporary and nuanced approaches starting from readily available carbonyl compounds. Each method will be presented not merely as a series of steps, but with a focus on the causal relationships between reagent choice, reaction conditions, and the resulting yield and purity of the final product.

Foundational Synthetic Strategies: A Historical Perspective

The earliest approaches to the synthesis of this compound and analogous cyclic vinyl halides relied on fundamental principles of elimination reactions. These methods, while historically significant, often present challenges in terms of regioselectivity and yield.

Dehydrobromination of 1,2-Dibromocyclopentane

One of the most classical and intuitive routes to an alkene is through the elimination of a hydrogen halide from an alkyl halide. In the case of this compound, this is achieved via the dehydrobromination of 1,2-dibromocyclopentane.

Reaction Scheme:

Caption: Dehydrobromination of 1,2-dibromocyclopentane.

Causality Behind Experimental Choices:

The choice of base is critical in this transformation. A strong, sterically hindered base such as potassium tert-butoxide (KOtBu) is often employed to favor the E2 (bimolecular elimination) pathway and to minimize competing substitution reactions.[1][2][3] The bulky nature of the tert-butoxide anion preferentially abstracts a proton from the less sterically hindered position, leading to the formation of the desired vinyl bromide. The use of a less hindered base could lead to a mixture of products or favor substitution.

Experimental Protocol: Dehydrobromination of trans-1,2-Dibromocyclopentane

-

Materials:

-

trans-1,2-Dibromocyclopentane[4]

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve trans-1,2-dibromocyclopentane in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add potassium tert-butoxide to the stirred solution. The addition should be portion-wise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to afford this compound.

-

Modern Synthetic Approaches from Carbonyl Compounds

The direct conversion of readily available ketones to vinyl halides represents a more convergent and often higher-yielding approach compared to elimination reactions of dihalides. Cyclopentanone, an inexpensive and commercially available starting material, is the most common precursor for the modern synthesis of this compound.

From Cyclopentanone using Triphenyl Phosphite and Bromine

This method, a variation of the Appel reaction, provides a one-pot conversion of a ketone to a vinyl bromide.[5]

Reaction Scheme:

Caption: Synthesis from cyclopentanone via a gem-dibromide intermediate.

Mechanistic Insight and Rationale:

The reaction is believed to proceed through the in-situ formation of a brominating agent from triphenyl phosphite and bromine. This reagent then converts the cyclopentanone into the corresponding gem-dibromide (1,1-dibromocyclopentane). Subsequent in-situ dehydrobromination, promoted by a base such as triethylamine, furnishes the desired this compound. This one-pot procedure is advantageous as it avoids the isolation of the potentially unstable gem-dibromide intermediate.

Experimental Protocol: Synthesis from Cyclopentanone [5]

-

Materials:

-

Cyclopentanone [120-92-3]

-

Triphenyl phosphite

-

Bromine

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred solution of triphenyl phosphite in dichloromethane at -60 °C under an inert atmosphere, add bromine dropwise.

-

After stirring for 15 minutes, add a solution of cyclopentanone in dichloromethane dropwise.

-

Continue stirring at -60 °C for 1 hour, then add triethylamine dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 20 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel or by fractional distillation to yield this compound (yields typically around 61%).[5]

-

Shapiro and Wittig-type Reactions

Alternative strategies for the conversion of ketones to alkenes, such as the Shapiro and Wittig reactions, can also be adapted for the synthesis of vinyl bromides.

-

Shapiro Reaction: This reaction involves the conversion of a ketone to a tosylhydrazone, followed by treatment with a strong base to generate a vinyllithium species.[1][6][7] This intermediate can then be trapped with an electrophilic bromine source (e.g., Br₂) to yield the vinyl bromide. The regioselectivity is determined by the site of deprotonation of the tosylhydrazone.

-

Wittig-type Reactions: The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for alkene synthesis.[2][8][9][10] For the synthesis of vinyl bromides, a brominated phosphonium ylide or phosphonate ester is required. For example, the reaction of bromomethyltriphenylphosphonium bromide with a strong base generates the corresponding ylide, which can then react with cyclopentanone to form this compound.

These methods offer alternative routes, particularly when specific stereochemistry or functional group tolerance is required, though they are often more step-intensive than the direct conversion from the ketone.

Synthesis from Alternative Precursors

While cyclopentanone is the most common starting material, other precursors can also be utilized.

-

From Cyclopent-1-enecarboxylic Acid: This method involves the Hunsdiecker reaction or a variation thereof. The carboxylic acid is converted to its silver salt, which is then treated with bromine. Decarboxylation and bromination occur to yield this compound. A reported yield for this transformation is around 61%.[5]

-

From 1-Cyclopentenyl Triflate: Vinyl triflates are excellent electrophiles in cross-coupling reactions. 1-Cyclopentenyl triflate can be converted to this compound in high yield (around 91%) using a ruthenium-catalyzed reaction with ethylmagnesium bromide and lithium bromide.[5] This method is particularly useful when the triflate is readily available.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Dehydrobromination | 1,2-Dibromocyclopentane | KOtBu | Moderate | Utilizes a readily available starting material (from cyclopentene). | Can lead to mixtures of products; requires a two-step process from cyclopentene. |

| From Cyclopentanone | Cyclopentanone | P(OPh)₃, Br₂, Et₃N | ~61%[5] | One-pot procedure from a cheap starting material. | Use of toxic and corrosive bromine; moderate yield. |

| From Carboxylic Acid | Cyclopent-1-enecarboxylic acid | Ag₂O, Br₂ | ~61%[5] | Alternative starting material. | Requires the use of a silver salt; moderate yield. |

| From Vinyl Triflate | 1-Cyclopentenyl triflate | Ru(acac)₃, EtMgBr, LiBr | ~91%[5] | High yield. | The starting triflate may not be readily available. |

Characterization and Spectroscopic Data

Thorough characterization of this compound is essential to confirm its identity and purity. The following are expected spectroscopic data:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

The vinylic proton will appear as a triplet in the downfield region (around 6.0-6.2 ppm) due to coupling with the adjacent methylene protons.

-

The allylic methylene protons will resonate as a multiplet around 2.5-2.7 ppm.

-

The other methylene protons will appear as a multiplet further upfield, around 1.9-2.1 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The carbon bearing the bromine atom (C1) will be in the vinylic region, typically around 125-130 ppm.

-

The other vinylic carbon (C2) will also be in a similar region, but slightly more upfield.

-

The allylic carbon will be around 35-40 ppm.

-

The remaining methylene carbons will be further upfield.

-

-

IR (Infrared) Spectroscopy:

-

A characteristic C=C stretching absorption for the vinyl bromide will be observed in the range of 1620-1640 cm⁻¹.

-

C-H stretching vibrations for the vinylic and aliphatic protons will be present around 3050 cm⁻¹ and 2850-2960 cm⁻¹, respectively.[11][12]

-

The C-Br stretching frequency is typically found in the fingerprint region, below 800 cm⁻¹.

-

Applications in Organic Synthesis and Drug Development

The synthetic utility of this compound primarily stems from its ability to participate in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][9][13][14][15][16]

Reaction Scheme (Suzuki-Miyaura Coupling):

Caption: Suzuki-Miyaura cross-coupling of this compound.

In these reactions, the carbon-bromine bond is activated by a palladium catalyst, allowing for the formation of a new carbon-carbon bond with an organoboron reagent. This provides a powerful method for introducing the cyclopentenyl moiety into a wide range of organic molecules. This strategy is frequently employed in the synthesis of complex natural products and in the development of new pharmaceutical agents where the cyclopentene ring may be a key pharmacophoric element.[13][15][17] For instance, vinyl halides are used as intermediates in the synthesis of various pharmaceuticals, and the methodologies described here are applicable to such processes.[17]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. While its historical roots lie in classical elimination reactions, contemporary methods, particularly those starting from cyclopentanone, offer more efficient and direct access to this key intermediate. A thorough understanding of the mechanisms and the rationale behind the choice of reagents and reaction conditions is paramount for the successful synthesis and application of this compound. As the demand for complex and novel molecular architectures continues to grow in the pharmaceutical and materials science industries, the importance of strategic intermediates like this compound is set to increase, making a comprehensive knowledge of its synthesis an invaluable asset for researchers and synthetic chemists.

References

- 1. youtube.com [youtube.com]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. edu.rsc.org [edu.rsc.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. This compound|lookchem [lookchem.com]

- 6. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Vinyl Bromide - 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide) - NCBI Bookshelf [ncbi.nlm.nih.gov]

1-Bromocyclopent-1-ene safety, handling, and storage

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 1-Bromocyclopent-1-ene

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for this compound (CAS No. 1192-04-7). Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure operational safety and experimental integrity. The causality behind each recommendation is explained to foster a deep-rooted culture of safety.

Core Chemical Profile and Physicochemical Properties

Understanding the fundamental properties of a chemical is the cornerstone of its safe handling. This compound is a flammable and irritant organobromine compound. Its physical characteristics dictate the necessary engineering controls and personal protective equipment (PPE) required for its use.

Causality: The flash point of 44.49°C is above typical room temperature, but low enough to present a significant fire hazard if vapors are allowed to accumulate near an ignition source.[1][2] Its density, being greater than water, means that in the event of a large spill and the use of water for firefighting, the chemical will sink, potentially complicating containment efforts. The recommended storage temperature of 2-8°C is crucial for minimizing vapor pressure and slowing potential degradation pathways.[1][3]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 1192-04-7 | [1][4] |

| Molecular Formula | C₅H₇Br | [1][4] |

| Molecular Weight | 147.01 g/mol | [1][4] |

| Appearance | Colorless to faint yellow liquid | [5] |

| Boiling Point | 139.8°C @ 760 mmHg 63°C @ 22 Torr | [1][2][3] |

| Flash Point | 44.49°C (112.1°F) | [1][2] |

| Density | 1.558 g/cm³ | [1] |

| Storage Temperature | 2°C to 8°C | [1][3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Awareness of these classifications is non-negotiable for risk assessment and the implementation of appropriate safety measures.

Causality: The GHS classifications are derived from toxicological and physical hazard data. The "Flammable liquid" classification mandates specific storage and handling protocols, such as the use of flammable storage cabinets and the elimination of ignition sources.[2][4] The "Skin Irritation," "Serious Eye Irritation," and "Respiratory Irritation" classifications dictate the mandatory use of specific PPE to prevent debilitating chemical burns, eye damage, and respiratory distress.[4][6]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor[2][4] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[4][6] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[4][6] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[4][6] |

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to create effective barriers against the chemical's irritant and flammable properties. The selection of PPE is not a matter of preference but a requirement based on a thorough risk assessment of the planned procedure.

Mandatory PPE Ensemble:

-

Eye and Face Protection: Tightly fitting chemical safety goggles are the minimum requirement. A face shield (minimum 8 inches) should be worn over the goggles during procedures with a high risk of splashing, such as transfers of larger volumes or reactions under pressure.[7]

-

Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a common choice, but it is critical to consult the manufacturer's compatibility and breakthrough time data for halogenated organic compounds. Always inspect gloves for tears or pinholes before use. Use proper glove removal technique to avoid contaminating the skin.[7]

-

Body Protection: A flame-resistant lab coat must be worn and fully fastened. For large-scale operations, a chemically resistant apron over the lab coat provides an additional layer of protection.

-

Footwear: Shoes must be closed-toed and made of a non-porous material.[8]

Diagram: PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental context.

References

- 1. lookchem.com [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. 1-Bromo-1-cyclopentene | 1192-04-7 [chemicalbook.com]

- 4. This compound | C5H7Br | CID 10964660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. aksci.com [aksci.com]

- 7. ehs.providence.edu [ehs.providence.edu]

- 8. csub.edu [csub.edu]

Methodological & Application

Application Notes and Protocols for the Formation of 1-Bromocyclopent-1-ene Grignard Reagent

Abstract

This document provides a comprehensive guide for the successful formation of the 1-cyclopentenylmagnesium bromide Grignard reagent from 1-bromocyclopent-1-ene. This guide is intended for researchers, scientists, and professionals in drug development who utilize organometallic reagents in their synthetic workflows. We will delve into the critical parameters, from the preparation and purification of the starting vinyl halide to the activation of magnesium and the subsequent formation and titration of the Grignard reagent. The protocols provided herein are designed to be self-validating, with an emphasis on the causality behind each experimental choice to ensure reproducibility and high yields.

Introduction: The Significance of Vinyl Grignard Reagents

Grignard reagents, organomagnesium halides (R-Mg-X), are among the most versatile and widely used organometallic reagents in organic synthesis.[1][2][3] Their ability to form new carbon-carbon bonds by acting as potent nucleophiles has made them indispensable tools for the construction of complex molecular architectures.[4][5][6] Vinyl Grignard reagents, in particular, are valuable intermediates for the synthesis of a variety of organic compounds, including vinyl arenes, complex alcohols, and other functionalized alkenes. The 1-cyclopentenylmagnesium bromide reagent, derived from this compound, provides a nucleophilic five-membered ring synthon that is crucial in the synthesis of various pharmaceutical and natural product analogs.

The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[7] The success of this reaction is highly dependent on the purity of the reagents and the complete exclusion of atmospheric moisture and oxygen, which can rapidly quench the Grignard reagent.[3][8]

Preparation of the Starting Material: this compound

The quality of the starting vinyl halide is paramount for a successful Grignard reaction. This compound can be synthesized through various methods, with the choice of route often depending on the available starting materials and desired scale.

One common approach involves the bromination of cyclopentene derivatives. For instance, the reaction of cyclopentene with N-bromosuccinimide (NBS) in the presence of a radical initiator can yield 3-bromocyclopent-1-ene, which can then be isomerized to the desired this compound.[9] Another route involves the reaction of cyclopentanone with a brominating agent. A summary of key properties for this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₅H₇Br[10][11][12] |

| Molecular Weight | 147.01 g/mol [10][12] |

| Boiling Point | 139.8 °C at 760 mmHg[10] |

| Density | 1.558 g/cm³[10] |

| Purity | Typically >95%[13] |

Prior to use, it is crucial to ensure the this compound is free of acidic impurities and water. This can be achieved by passing it through a short plug of activated neutral alumina or by distillation under reduced pressure.

The Grignard Reaction: Mechanism and Critical Parameters

The formation of a Grignard reagent proceeds via a single-electron transfer (SET) mechanism at the surface of the magnesium metal.[4] The magnesium atom donates an electron to the organic halide, leading to the formation of a radical anion, which then collapses to form an organic radical and a halide anion. A second SET from another magnesium atom to the organic radical results in the formation of the carbanionic species, which is stabilized by the MgX⁺ cation.

Caption: Simplified mechanism of Grignard reagent formation.

Magnesium Activation: The Key to Initiation